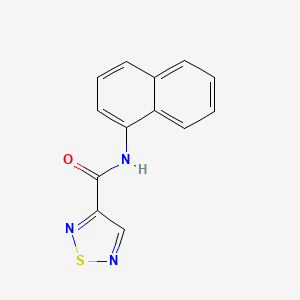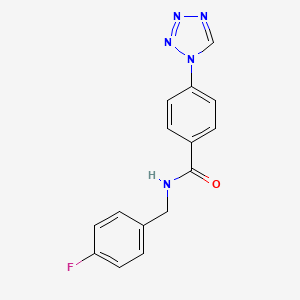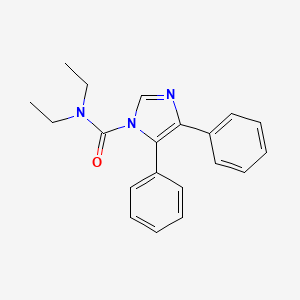
N-(2-anilinophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-anilinophenyl)acetamide, also known as acetanilide, is a white crystalline solid that is commonly used in organic synthesis. It was first synthesized in 1852 by Charles Gerhardt and has since been used in a variety of applications in the chemical industry. In
Applications De Recherche Scientifique
N-(2-anilinophenyl)acetamide has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other organic compounds, such as dyes and pharmaceuticals. It has also been used as a reagent in organic chemical reactions, such as the reduction of nitro compounds to amines. Additionally, N-(2-anilinophenyl)acetamide has been used in the study of enzyme kinetics and as a model compound for studying the behavior of organic compounds in solution.
Mécanisme D'action
The mechanism of action of N-(2-anilinophenyl)acetamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, N-(2-anilinophenyl)acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-anilinophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and antipyretic properties, meaning it can reduce pain and fever. It has also been shown to have anti-inflammatory properties, meaning it can reduce inflammation. Additionally, N-(2-anilinophenyl)acetamide has been shown to have mild sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-anilinophenyl)acetamide in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it has a wide range of applications in organic synthesis and can be used as a model compound for studying the behavior of organic compounds in solution. However, one limitation of using N-(2-anilinophenyl)acetamide in lab experiments is that it can be toxic if ingested or inhaled. Therefore, proper safety precautions must be taken when handling this compound.
Orientations Futures
There are several future directions for research involving N-(2-anilinophenyl)acetamide. One area of research could focus on the development of new synthetic methods for producing this compound. Another area of research could focus on the development of new applications for N-(2-anilinophenyl)acetamide in organic synthesis. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on the human body. Overall, there is still much to be learned about N-(2-anilinophenyl)acetamide and its potential applications in scientific research.
Méthodes De Synthèse
There are several methods for synthesizing N-(2-anilinophenyl)acetamide. One common method involves the reaction of aniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of aniline with acetyl chloride in the presence of a base such as sodium hydroxide. Both methods result in the formation of N-(2-anilinophenyl)acetamide as the final product.
Propriétés
IUPAC Name |
N-(2-anilinophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10,16H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLIAQGTLKQBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6942815 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)


![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)


![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)